Tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate
Description
Tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a 4-bromophenoxy substituent at the 3-position of the pyrrolidine ring. The 4-bromophenoxy group provides a reactive site for further functionalization (e.g., cross-coupling reactions), while the Boc group enhances stability during synthetic workflows .
Properties
Molecular Formula |
C15H20BrNO3 |
|---|---|
Molecular Weight |
342.23 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |
InChI Key |
GEXSUGHVUQJIHP-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl (3S)-3-(4-bromophenoxy)-1-pyrrolidinecarboxylate typically involves the reaction of 4-bromophenol with tert-butyl dimethylsilyl chloride to form 4-bromophenoxy-tert-butyldimethylsilane . This intermediate is then reacted with (3S)-3-hydroxy-1-pyrrolidinecarboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl (3S)-3-(4-bromophenoxy)-1-pyrrolidinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Dimethylethyl (3S)-3-(4-bromophenoxy)-1-pyrrolidinecarboxylate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl (3S)-3-(4-bromophenoxy)-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The pyrrolidinecarboxylate moiety may enhance the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate and related compounds:
Biological Activity
Tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate is an organic compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
- Molecular Formula : C₁₅H₂₀BrNO₃
- Molecular Weight : 342.23 g/mol
- Structure : The compound features a tert-butyl group, a bromophenoxy moiety, and a pyrrolidine ring.
Research indicates that the biological activity of this compound may be attributed to its interactions with specific molecular targets. The bromophenoxy group is believed to engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes. This modulation can influence cellular signaling pathways and enzyme activities, making it a candidate for further exploration in medicinal chemistry.
In Vitro Studies
- Enzyme Inhibition : Studies have shown that this compound exhibits inhibitory effects on certain enzymes, potentially impacting pathways involved in cancer progression. The structural components allow effective engagement with target proteins, influencing their activity.
- Cellular Signaling : The compound's ability to modulate cellular signaling pathways suggests its role in therapeutic applications, particularly in cancer treatment .
Case Studies
- Cancer Therapy Applications : Research has indicated that derivatives of pyrrolidine compounds, including this compound, demonstrate anticancer properties. For example, related compounds have shown cytotoxicity and apoptosis induction in various cancer cell lines .
- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives may exhibit neuroprotective effects by inhibiting cholinesterase activity, which is relevant for conditions like Alzheimer's disease .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl (S)-3-(4-chlorophenyl)pyrrolidine-1-carboxylate | C₁₅H₂₀ClNO₂ | Contains a chlorophenyl group instead of bromophenoxy |
| Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate | C₁₅H₂₀BrNO₂ | Piperidine ring instead of pyrrolidine |
| Tert-butyl (S)-3-(4-bromophenoxy)piperidine-1-carboxylate | C₁₅H₂₀BrNO₂ | Similar structure but features piperidine instead of pyrrolidine |
The distinct combination of functional groups and the pyrrolidine ring structure may confer unique biological activities compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
